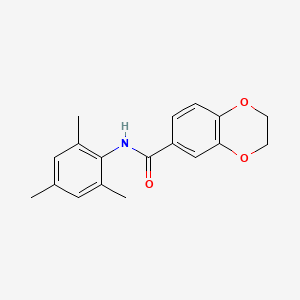![molecular formula C15H22N2O4S B5725213 N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide, also known as SPP-301, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.
Mecanismo De Acción
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting the activity of PTP1B, this compound enhances insulin signaling and improves glucose metabolism. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other proteins. This makes it a useful tool for studying the role of PTP1B in various biological processes. However, a limitation of this compound is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of type 2 diabetes and cancer. Finally, the role of PTP1B in other biological processes, such as immune function and inflammation, warrants further investigation.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to inhibit the growth of cancer cells by blocking the activity of PTP1B. While there are some limitations to its use, this compound remains a valuable tool for studying the role of PTP1B in various biological processes.
Métodos De Síntesis
The synthesis of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide involves several steps. The first step is the preparation of 2-(1-pyrrolidinyl)ethanol, which is achieved by the reaction of 1-pyrrolidinecarboxaldehyde with ethylene oxide. The second step involves the reaction of 2-(1-pyrrolidinyl)ethanol with 4-isopropylbenzenesulfonyl chloride, which leads to the formation of N-isopropyl-4-[2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. The final step involves the oxidation of the ethoxy group to form this compound, which is the final product.
Aplicaciones Científicas De Investigación
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Propiedades
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)16-22(19,20)14-7-5-13(6-8-14)21-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMKBLVQXCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)






![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)